molecular formula C16H20N2O B12418243 Desmethyl Doxylamine-d5

Desmethyl Doxylamine-d5

Cat. No.: B12418243
M. Wt: 261.37 g/mol
InChI Key: OKKTWMJPOLLMMV-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Doxylamine-d5 is a deuterated analog of Desmethyl Doxylamine, which is an impurity of Doxylamine. Doxylamine is a first-generation antihistamine commonly used as a sedative and antihistaminic agent. The deuterated form, this compound, is primarily used in research settings, particularly in proteomics and pharmacokinetics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Doxylamine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Doxylamine. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing the cost of deuterium incorporation. The production methods are often proprietary and involve advanced techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Doxylamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethyl Doxylamine-d5 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of deuterated compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated drugs within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability .

Mechanism of Action

Desmethyl Doxylamine-d5, like its non-deuterated counterpart, acts as a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby reducing the effects of histamine in the body. This results in its sedative and antihistaminic properties. The deuterium atoms in this compound may alter its pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: Desmethyl Doxylamine-d5 is unique due to its selective deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for studying drug interactions and pharmacokinetics .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

261.37 g/mol

IUPAC Name

N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-pyridin-2-ylmethoxy]ethanamine

InChI

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/i3D,4D,5D,8D,9D

InChI Key

OKKTWMJPOLLMMV-YQYLVRRTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=N2)OCCN(C)C)[2H])[2H]

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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